Home > Products > Screening Compounds P130597 > Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate - 1356016-44-8

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Catalog Number: EVT-3236594
CAS Number: 1356016-44-8
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate

  • Compound Description: This compound is a pyrrolo[2,1-f][1,2,4]triazine derivative found to exhibit potent antiviral activity against the influenza virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. It showed an IC50 value of 4 µg/mL and a selectivity index of 188. Molecular docking studies suggest that its mechanism of action involves the inhibition of neuraminidase. []
  • Relevance: This compound shares the core pyrrolo[2,1-f][1,2,4]triazine structure with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate. The presence of aryl and methyl substituents at different positions highlights the potential for structural modifications on the core scaffold to achieve desired biological activities. []

4-((3-Chloro-4-fluorophenyl)amino)-pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of compounds incorporates a 4-((3-chloro-4-fluorophenyl)amino) substituent on the pyrrolo[2,1-f][1,2,4]triazine scaffold. They were found to be potent inhibitors of the tyrosine kinase activity of EGFR, demonstrating inhibitory effects on the cellular proliferation of the human colon tumor cell line DiFi. []
  • Relevance: This series exemplifies the potential of modifying the pyrrolo[2,1-f][1,2,4]triazine core, similar to Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, with specific substituents to target particular kinases like EGFR. []

4-((3-Hydroxy-4-methylphenyl)amino)-pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of compounds, bearing a 4-((3-hydroxy-4-methylphenyl)amino) substituent on the pyrrolo[2,1-f][1,2,4]triazine scaffold, exhibited potent VEGFR-2 inhibitory activity. They also showed effects on the VEGF-dependent proliferation of human umbilical vein endothelial cells. []
  • Relevance: Similar to Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, these derivatives highlight the versatility of the core pyrrolo[2,1-f][1,2,4]triazine structure in accommodating various substituents to achieve specific kinase inhibition profiles, in this case, targeting VEGFR-2. []

Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides

  • Compound Description: This class of compounds involves the attachment of a ribose, 2′-deoxyribose, or 2′,3′-dideoxyribose sugar moiety to the pyrrolo[2,1-f][1,2,4]triazine core. Structural variations explored within this class include the introduction of chlorine, bromine, iodine, and cyano groups at position 7 of the 4-aza-7,9-dideazaadenine moiety. Notably, pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides with either a hydrogen atom or a cyano group at position 7 exhibited potent cytotoxic activity against various cancer cell lines. []
  • Relevance: These C-nucleosides demonstrate the feasibility of linking the pyrrolo[2,1-f][1,2,4]triazine core, as found in Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, with sugar moieties, showcasing a strategy for developing nucleoside analogs with potential anticancer properties. []

4 - [[5 - [(Cyclopropylamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide

  • Compound Description: This compound is a potent p38 kinase inhibitor. Research has focused on developing selective and stable crystalline salt forms of this compound, including the N-1 methanesulfonic acid salt, the N-1 hydrochloride salt, and the N-4 hydrochloride salt. These different forms offer advantages in pharmaceutical formulation and manufacturing processes. []
  • Relevance: This compound highlights the therapeutic potential of pyrrolo[2,1-f][1,2,4]triazine-based structures, like Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, by targeting specific kinases like p38 kinase, implicated in various inflammatory diseases, including rheumatoid arthritis. []

2-Anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazines

  • Compound Description: This series of compounds represents a novel template for kinase inhibitors. They are characterized by the presence of an aniline substituent at position 2 and an aryl group at position 7 of the pyrrolo[2,1-f][1,2,4]triazine core. Chemical strategies have focused on mitigating their bioactivation by cytochrome P450 to improve their pharmacological properties. [], []
  • Relevance: These compounds, along with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, belong to the 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine family. Their development emphasizes the importance of understanding and modulating the metabolic liabilities associated with this class of kinase inhibitors. [], []

2-Oxo-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrrolo[2,1-f]-1,2,4-triazine

  • Compound Description: This compound is a C-nucleoside analog synthesized from a pyranulose glycoside intermediate. It represents a new type of "purine-like" C-nucleoside. []
  • Relevance: This C-nucleoside shares the pyrrolo[2,1-f][1,2,4]triazine core structure with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate and further emphasizes the versatility of this scaffold in generating diverse nucleoside analogs. []

2-Thioxo-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrrolo[2,1-f]-1,2,4-triazine

  • Compound Description: This compound is another "purine-like" C-nucleoside analog derived from the same pyranulose glycoside intermediate. It features a thioxo group at position 2. []
  • Relevance: This compound, along with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, exemplifies the possible modifications at various positions of the pyrrolo[2,1-f][1,2,4]triazine core, in this case, incorporating a sulfur atom, to potentially modulate its properties. []

7-Substituted-4-amino-7-(1′-hydroxy-d-ribofuranosyl)pyrrolo[2,1-f][1,2,4]triazine derivatives

  • Compound Description: This series of C-nucleoside derivatives utilizes the 4-amino-7-(1′-hydroxy-d-ribofuranosyl)pyrrolo[2,1-f][1,2,4]triazine scaffold, a purine nucleoside mimetic. Research has explored installing diverse substituents at the 1′-position, including alkyl, alkenyl, difluoromethyl, and fluoromethyl groups. []
  • Relevance: These compounds highlight the feasibility of modifying the pyrrolo[2,1-f][1,2,4]triazine core at various positions, similar to Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, to generate diverse C-nucleoside analogs with potential biological applications. []
  • Compound Description: This series of compounds focuses on functionalizing the 7-position of a pyrrolotriazine C-ribonucleoside core with various alkynyl and aryl groups using palladium-catalyzed cross-coupling reactions. Derivatives containing a 7-cyclopropyl-, 7-propyl-, and 7-butylacetylene moiety demonstrated potent cytotoxic activity, with the 7-butylacetylene analog showing the highest selectivity toward cancer cells. Studies indicate these C-nucleosides might induce dose-dependent DNA damage. []
  • Relevance: These compounds, alongside Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, highlight the significance of the 7-position in pyrrolotriazine C-ribonucleosides for tuning cytotoxic activity and selectivity. []

Ethyl 4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (7c)

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative was synthesized by introducing various structural moieties at the 4,6-positions of the pyrrolotriazine core. It demonstrated selective inhibitory effects against A431 cells, a cell line with highly expressed wild-type epidermal growth factor receptor (EGFR). It showed an IC50 value of 20.05 μmol•L−1 against A431 cells. []
  • Relevance: This compound, like Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, demonstrates the potential for antiproliferative activity within the pyrrolo[2,1-f][1,2,4]triazine class of compounds, particularly against EGFR-overexpressing cancer cells. []

4-(3-Chloro-4-(3-fluorobenzyloxy)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (8a)

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative, synthesized by introducing specific structural modifications at the 4,6-positions, showed potent antiproliferative activity against A431 tumor cells, with an IC50 value of 21.98 μmol•L−1. []
  • Relevance: This compound further underscores the potential of structural variations on the pyrrolo[2,1-f][1,2,4]triazine core, as in Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, to develop potent antiproliferative agents. []

4-(3-Ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-(N-(2-(methylsulfonyl)ethyl))carboxamide (9c)

  • Compound Description: This pyrrolo[2,1-f][1,2,4]triazine derivative, synthesized by introducing various structural moieties at the 4,6-positions, showed potent antiproliferative activity against A431 tumor cells with an IC50 value of 23.87 μmol•L−1. []
  • Relevance: This compound, along with Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate, highlights the significance of structural modifications at specific positions of the pyrrolotriazine core for enhancing antiproliferative activity, particularly against A431 tumor cells. []
Source and Classification

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is classified as a pyrrolo-triazine derivative. The pyrrolo[2,1-f][1,2,4]triazine framework is known for its role in various biological activities and is integral to several kinase inhibitors and nucleoside drugs. Notably, it is a component of the FDA-approved drugs avapritinib and remdesivir, which are used for cancer treatment and viral infections respectively .

Synthesis Analysis

The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several methods:

  1. Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with various reagents to form the triazine structure. For instance, the synthesis can start from 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine through a series of reactions including N-amination and hydrolytic cyclization .
  2. Bromohydrazone Method: Another approach involves the formation of bromohydrazones that subsequently undergo cyclization to yield the desired triazine compound.
  3. Multistep Synthesis: This method may involve multiple reaction steps including chlorination, amination, and cyclization reactions under controlled conditions to yield high-purity products.
  4. Transition Metal Mediated Synthesis: Utilizing transition metals can facilitate the formation of complex structures through catalytic processes.
  5. Rearrangement Reactions: Pyrrolooxadiazines can be rearranged under specific conditions to form pyrrolo[2,1-f][1,2,4]triazine derivatives effectively .
Molecular Structure Analysis

The molecular structure of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate features a fused ring system comprising a pyrrole ring and a triazine ring. Key characteristics include:

  • Molecular Formula: C10_{10}H10_{10}N4_{4}O2_{2}
  • Molecular Weight: Approximately 218.22 g/mol
  • Structural Features: The compound contains ethyl and carboxylate functional groups attached to the triazine moiety which influence its reactivity and biological properties.

The presence of nitrogen atoms in the triazine ring contributes to its basicity and potential interactions with biological targets.

Chemical Reactions Analysis

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate participates in various chemical reactions:

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attacks by various nucleophiles.
  • Cyclization Reactions: The compound can participate in cyclization reactions leading to the formation of more complex structures.
  • Rearrangement Reactions: Under certain conditions, it can rearrange to yield different isomers or derivatives with varied biological activity.
Mechanism of Action

The mechanism of action of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate primarily involves its interaction with specific biological targets such as kinases. It acts by inhibiting kinase activity which is crucial in cell signaling pathways related to cancer progression.

Studies have shown that modifications at position 7 of the triazine ring can enhance cytotoxic activity against various cancer cell lines by disrupting essential signaling pathways necessary for tumor growth and survival .

Physical and Chemical Properties Analysis

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point can vary depending on purity but generally falls within a specific range indicative of crystalline compounds.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize this compound's purity and structural integrity .

Applications

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several promising applications:

  • Drug Development: It serves as a scaffold for designing new kinase inhibitors that could be effective against various cancers.
  • Antiviral Agents: Its structural analogs have shown potential as antiviral agents against diseases such as COVID-19.
  • Biological Research: The compound is useful in studying cellular signaling pathways due to its ability to modulate kinase activity.

Properties

CAS Number

1356016-44-8

Product Name

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

IUPAC Name

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3

InChI Key

IZDNAOKQVDSBEB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.